molecular formula C10H13NO2 B178818 (S)-3-Amino-2-benzylpropanoic acid CAS No. 131683-27-7

(S)-3-Amino-2-benzylpropanoic acid

Cat. No.: B178818
CAS No.: 131683-27-7
M. Wt: 179.22 g/mol
InChI Key: DJYVEBBGKNAHKE-VIFPVBQESA-N
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Description

(S)-3-Amino-2-benzylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a propanoic acid chain, with a benzyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-2-benzylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of α-benzyl-α-acetamidoacrylic acid using a chiral rhodium catalyst can yield this compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms can provide an efficient and environmentally friendly route to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-2-benzylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-3-Amino-2-benzylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-amino-2-benzylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-3-Amino-2-benzylpropanoic acid can be compared with other similar compounds, such as:

    Phenylalanine: Another amino acid with a benzyl group, but with different stereochemistry and biological activity.

    Tyrosine: Similar structure but with an additional hydroxyl group on the benzyl ring.

    Leucine: An amino acid with a different side chain but similar overall structure.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a benzyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVEBBGKNAHKE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460116
Record name (S)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131683-27-7
Record name (S)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-(phenylmethyl)butanedioate (13 g, 31.8 mmole) in conc. HCl (125 mL) and HOAc (30 mL) was sealed in a 1 L screwcap reaction vessel and the contents heated to 120° C. for 48 h. The reaction solution was concentrated under vacuum and the resulting solids washed with Et2O affording the title compound (quant.) as a white solid: LCMS (ES) m/z 181(M+H)+.
Name
diethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-(phenylmethyl)butanedioate
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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